molecular formula C16H11NO5 B11831385 Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate CAS No. 13388-74-4

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate

Cat. No.: B11831385
CAS No.: 13388-74-4
M. Wt: 297.26 g/mol
InChI Key: VKUQGWQKHHCKDV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4,5,10-trioxo-1,4,5,10-tetrahydrobenzo[g]quinoline-3-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

13388-74-4

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

ethyl 4,5,10-trioxo-1H-benzo[g]quinoline-3-carboxylate

InChI

InChI=1S/C16H11NO5/c1-2-22-16(21)10-7-17-12-11(14(10)19)13(18)8-5-3-4-6-9(8)15(12)20/h3-7H,2H2,1H3,(H,17,19)

InChI Key

VKUQGWQKHHCKDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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